NF-κB Inhibition vs. 4-Methoxy Analog
In a direct head-to-head comparison, 4-(Cyclohexylmethoxy)pyridin-3-amine demonstrated potent inhibition of NF-κB signaling pathways with an IC50 of 0.6 μM, whereas the 4-methoxypyridin-3-amine analog showed no significant inhibition (IC50 > 10 μM) in the same assay system [1]. This >16-fold increase in potency is attributed to the enhanced lipophilicity and conformational flexibility of the cyclohexylmethoxy group, which facilitates binding to a hydrophobic pocket in the target protein complex.
| Evidence Dimension | NF-κB Signaling Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | 4-Methoxypyridin-3-amine (IC50 > 10 μM) |
| Quantified Difference | >16-fold increase in potency |
| Conditions | In vitro cellular assay measuring NF-κB transcriptional activity |
Why This Matters
This data directly informs selection for anti-inflammatory drug discovery programs, where submicromolar NF-κB inhibition is a desired threshold for lead optimization.
- [1] Kuujia.com. Cas no 1249722-57-3 (4-(Cyclohexylmethoxy)pyridin-3-amine) Technical Datasheet. Accessed 2026. View Source
